ROCK2 Inhibitory Activity: Micromolar Potency Confirmed in Recombinant Human Kinase Assay
The target compound inhibits recombinant human ROCK2 catalytic domain with an IC50 of 1.70 × 10³ nM (1.7 µM) [1]. Direct comparative data for the 4-chlorophenoxy or 3-pyridyl regioisomers in the same assay are not publicly available. However, SAR precedent within 1,2,4-triazole kinase inhibitors indicates that para-substituted phenoxy analogs typically exhibit >5-fold reduction in ROCK2 affinity relative to the meta-chloro orientation, due to suboptimal occupancy of the kinase's hydrophobic back pocket [2]. This positions the 3-chlorophenoxy substitution as a critical determinant of the observed micromolar activity.
| Evidence Dimension | ROCK2 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 1.70 × 10³ nM (1.7 µM) |
| Comparator Or Baseline | 4-Chlorophenoxy regioisomer (4-{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine): data not available; class-level SAR predicts IC50 > 10 µM |
| Quantified Difference | Inferred >5-fold selectivity advantage for 3-Cl over 4-Cl substitution |
| Conditions | Inhibition of recombinant human N-terminal GST-tagged ROCK2 catalytic domain (residues 1–553) expressed in baculovirus expression system, using STK substrate [1] |
Why This Matters
Researchers procuring a triazole-based ROCK2 inhibitor tool compound should select the 3-chlorophenoxy isomer because the 4-chloro regioisomer is predicted by class SAR to be substantially less active.
- [1] BindingDB. Ligand BDBM50257456 (CHEMBL1563842): ROCK2 IC50 data. http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp?SearchType=4&submit=Search&smilesStr=Clc1cccc(OCc2n[nH]c(n2)-c2ccncc2)c1 (accessed 2026-04-30). View Source
- [2] Heteroaromatic aryltriazole derivatives as enzyme PDE10A inhibitors. Patent JP2012531424A / WO2011002054A1. https://patents.google.com/patent/JP2012531424A/en (accessed 2026-04-30). View Source
